molecular formula C6H8N2OS B086009 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde CAS No. 1005-28-3

2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde

Cat. No. B086009
CAS RN: 1005-28-3
M. Wt: 156.21 g/mol
InChI Key: ZOPJEHPVWLTDJW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde can involve several steps starting from different precursors. For instance, one method involves the reaction of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with alkyl- and aryl-amines in alcohol solution to give triazole derivatives (L'abbé et al., 1991). Another approach includes the transformation of 5-dialkylamino-1,2,3-thiadiazole-4-carbaldehydes using primary amines (Glukhareva et al., 2004).

Molecular Structure Analysis

The molecular structure of 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde has been analyzed through X-ray diffraction, revealing a compound that typically features a planar structure. The crystal structure studies provide insights into the arrangement of atoms within the molecule and their spatial orientation (Malinovskii et al., 2000).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including ring transformations and nucleophilic substitutions. It serves as a precursor for synthesizing a range of heterocyclic compounds. The reactions often involve the interaction with amines, hydroxylamines, and other nucleophiles leading to diverse chemical structures (Brindley et al., 1986).

Scientific Research Applications

  • Ring Transformations : 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde, a compound related to 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde, has been studied for its reactivity with different amines, hydrazines, and hydroxylamine. These reactions lead to various products like 1,2,3-triazole-4-thiocarboxamides and 1,2,3-triazole-4-carboxylic acids, indicating potential for synthetic applications in organic chemistry (L'abbé et al., 1991).

  • Synthesis of pH-Sensitive Spin Probes : In the context of synthesizing new pH-sensitive spin probes, derivatives of 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides, which are structurally related to 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde, have been prepared (Kirilyuk et al., 2003).

  • Reaction with 1,3-Thiazolidine-2-thione : The reaction of 3-(Dimethylamino)-2H-azirines with 1,3-Thiazolidine-2-thione has been explored, leading to perhydroimidazo[4,3-b]thiazole-5-thiones and N-[1-(4,5-dihydro-1,3-thiazol-2-yl)alkyl]-N',N'-dimethylthioureas, demonstrating the compound's reactivity and potential in synthesizing novel organic molecules (Ametamey et al., 1986).

  • Synthesis of Non-Linear Optic Materials : The synthesis of novel push-pull benzothiazole derivatives with reverse polarity, starting from 6-dimethylaminobenzothiazole-2-carbaldehyde, indicates the potential of such compounds in non-linear optic applications (Hrobárik et al., 2004).

  • Multicomponent Assembly of Thiazoles : A multicomponent reaction involving methyl 3-(N,N-dimethylamino)-2-isocyanoacrylate, aldehydes, and thiocarboxylic acid has been utilized to assemble diverse substituted 2-acyloxymethyl thiazoles, demonstrating the compound's utility in complex chemical syntheses (Henkel et al., 2003).

  • [2+2] Cycloaddition Reactions : The unexpected reaction of 2-(phenylamino)- and 2-(dimethylamino)thiazoles with dimethyl acetylenedicarboxylate, leading to dimethyl 6-(phenylamino)- and 6-(dimethylamino)-3,4-pyridinedicarboxylates, reveals novel reaction pathways and potential synthetic applications (Alajarín et al., 2006).

properties

IUPAC Name

2-(dimethylamino)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-8(2)6-7-3-5(4-9)10-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPJEHPVWLTDJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80511361
Record name 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde

CAS RN

1005-28-3
Record name 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-chlorothiazole (300 mg, 2.51 mmol) in distilled tetrahydrofuran (4 mL) at −78° C. was added n-butyllithium (2.5M solution in hexane, 2.58 mmol, 1.03 mL) slowly dropwise. After stirring 10 min at −78° C., N,N-dimethylformamide (2.76 mmol, 0.213 mL) was added and the reaction was warmed slowly to room temperature over 2 h. The reaction mixture was quenched with water (80 μL) and stirred for 24 h at room temperature. After the volatiles were removed under reduced pressure, the residue was diluted with water (25 mL) and extracted with ethyl acetate (2×100 mL). The combined organic layers were washed with brine (25 mL), dried (MgSO4), filtered, concentrated under reduced pressure. The residue was flash chromatographed (silica gel, 50% ethyl acetate in petroleum ether) to yield 2-(dimethylamino)thiazole-5-carboxaldehyde (170 mg, 43% yield) as an orange solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1.03 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0.213 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VN Kotlyar, PA Pushkarev, VD Orlov… - Chemistry of …, 2010 - Springer
The synthesis of new amino and alkoxy derivatives of thiazole-5-carbaldehyde, on the basis of which α,β-unsaturated ketones of the thiazole series were synthesized, are described in …
Number of citations: 16 link.springer.com

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